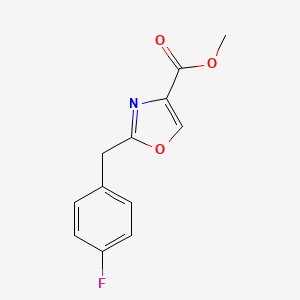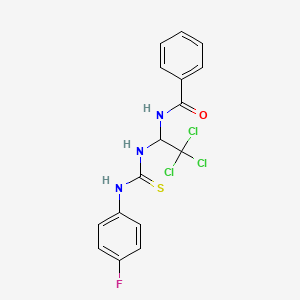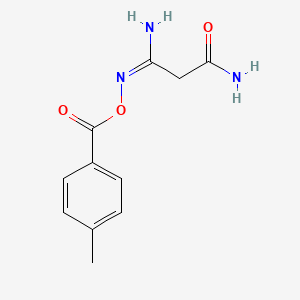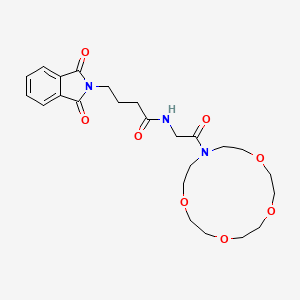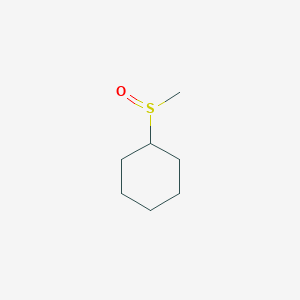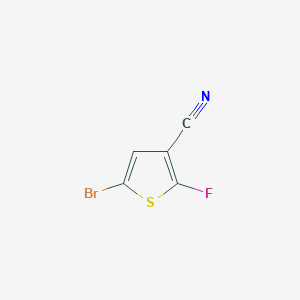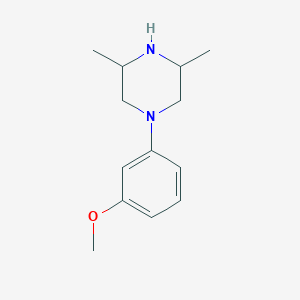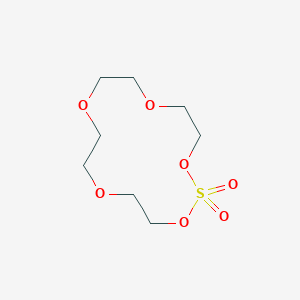![molecular formula C19H14O B11717308 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a cyclopenta[a]naphthalene core with a phenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of high-temperature reactions and radical chemistry are likely employed. These methods would involve controlled environments to ensure the stability and purity of the final product.
化学反应分析
Types of Reactions
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce fully saturated hydrocarbons. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with molecular targets through its aromatic structure. The compound can form van-der-Waals complexes and undergo various isomerization and aromatization processes. These interactions can affect biological pathways and molecular targets, leading to its observed effects in different applications .
相似化合物的比较
Similar Compounds
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one: This isomer has a different arrangement of the cyclopenta and naphthalene rings.
Uniqueness
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is unique due to its specific phenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.
属性
分子式 |
C19H14O |
|---|---|
分子量 |
258.3 g/mol |
IUPAC 名称 |
2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)19/h1-11,17H,12H2 |
InChI 键 |
IZVMNGHVRKMQJT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


